N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with butanoyl chloride to form the intermediate, which is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of microwave-assisted synthesis and solvent-free reactions are gaining popularity. These methods not only reduce the reaction time but also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide
- N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide
- N’-[1,3-benzothiazol-2-yl]-arylamides
Uniqueness
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group, in particular, plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-6-17(23)22-19-21-14-10-9-12(11-16(14)26-19)20-18(24)13-7-4-5-8-15(13)25-2/h4-5,7-11H,3,6H2,1-2H3,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRGIWJELBUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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